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molecular formula C13H14O3 B8719443 Ethyl 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetate CAS No. 57932-07-7

Ethyl 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetate

Cat. No. B8719443
M. Wt: 218.25 g/mol
InChI Key: YERDLBXQQCLRQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03995052

Procedure details

A solution of 1-oxoindane-2-acetic acid ethyl ester acid (5 g), described in Example 475, in dry THF (20 ml) is added to a stirred slurry of lithium aluminum hydride (3.6 g) in 120 ml of the same solvent. The reaction mixture is heated at reflux for 36 hr., allowed to cool, and decomposed with 30% aqueous solution of sodium potassium tartrate (14.4 ml). After filtration, the precipitate is washed with THF. The filtrate and washing are dried. Removal of solvent gives an oil which crystallizes from benzene to give the title compound m.p. 80°-82° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
same solvent
Quantity
120 mL
Type
solvent
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
14.4 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][CH:6]1[CH2:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]1=[O:15])C.[H-].[Al+3].[Li+].[H-].[H-].[H-].C(C(C(C([O-])=O)O)O)([O-])=O.[K+].[Na+]>C1COCC1>[OH:15][CH:7]1[C:8]2[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH2:14][CH:6]1[CH2:5][CH2:4][OH:3] |f:1.2.3.4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)OC(CC1C(C2=CC=CC=C2C1)=O)=O
Step Two
Name
Quantity
3.6 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
same solvent
Quantity
120 mL
Type
solvent
Smiles
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
14.4 mL
Type
reactant
Smiles
C(=O)([O-])C(O)C(O)C(=O)[O-].[K+].[Na+]
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 36 hr
Duration
36 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
the precipitate is washed with THF
WASH
Type
WASH
Details
The filtrate and washing
CUSTOM
Type
CUSTOM
Details
are dried
CUSTOM
Type
CUSTOM
Details
Removal of solvent
CUSTOM
Type
CUSTOM
Details
gives an oil which
CUSTOM
Type
CUSTOM
Details
crystallizes from benzene

Outcomes

Product
Name
Type
product
Smiles
OC1C(CC2=CC=CC=C12)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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